N-(2-furylmethyl)-2-(2-pyridinyl)ethanamine
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Overview
Description
N-(2-furylmethyl)-2-pyridin-2-yl-ethanamine is an organic compound that features both furan and pyridine rings in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-2-pyridin-2-yl-ethanamine typically involves the reaction of 2-furylmethylamine with 2-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the amine group of 2-furylmethylamine attacks the bromine-substituted carbon of 2-bromopyridine, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of N-(2-furylmethyl)-2-pyridin-2-yl-ethanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)-2-pyridin-2-yl-ethanamine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-(2-furylmethyl)-2-pyridin-2-yl-ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-2-pyridin-2-yl-ethanamine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The furan and pyridine rings can interact with various molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can influence the compound’s biological activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
N-(2-furylmethyl)-4-(1-piperidinylmethyl)benzamide: This compound also contains a furan ring and has applications in medicinal chemistry.
2-Furfurylamine: A simpler compound with a furan ring, used in the synthesis of various organic molecules.
3-(2-furyl)acrylic acid: Another furan-containing compound with applications in organic synthesis.
Uniqueness
N-(2-furylmethyl)-2-pyridin-2-yl-ethanamine is unique due to the presence of both furan and pyridine rings, which can confer distinct chemical and biological properties. The combination of these two heterocycles can enhance the compound’s ability to interact with diverse molecular targets, making it a valuable scaffold in drug design and other applications.
Properties
CAS No. |
6312-00-1 |
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Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C12H14N2O/c1-2-7-14-11(4-1)6-8-13-10-12-5-3-9-15-12/h1-5,7,9,13H,6,8,10H2 |
InChI Key |
YWXVVNIDMJBPNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNCC2=CC=CO2 |
Origin of Product |
United States |
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